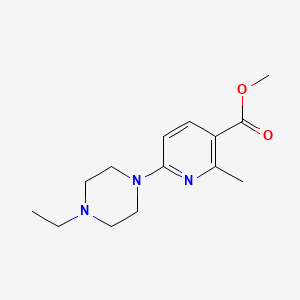
2-(Methylsulfonyl)-5-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)-5-nitropyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methylsulfonyl group and a nitro group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-5-nitropyridin-4-amine typically involves the nitration of 2-(Methylsulfonyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfonyl)-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids and palladium catalysts.
Major Products Formed
Reduction: 2-(Methylsulfonyl)-5-aminopyridin-4-amine.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-(Methylsulfonyl)-5-nitropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfonyl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfonyl)pyridine: Lacks the nitro group and has different reactivity and applications.
5-Nitropyridin-4-amine: Lacks the methylsulfonyl group and has different chemical properties.
2-(Methylsulfonyl)-5-aminopyridin-4-amine: The reduced form of 2-(Methylsulfonyl)-5-nitropyridin-4-amine.
Uniqueness
This compound is unique due to the presence of both the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C6H7N3O4S |
|---|---|
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
2-methylsulfonyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C6H7N3O4S/c1-14(12,13)6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8) |
Clave InChI |
QXDKXLGZTYCYHY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C(C(=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


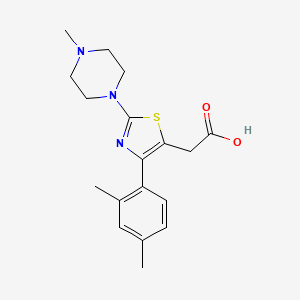
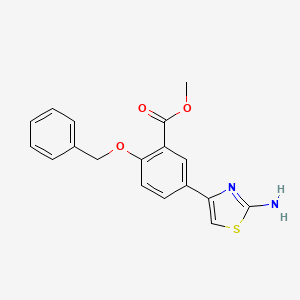
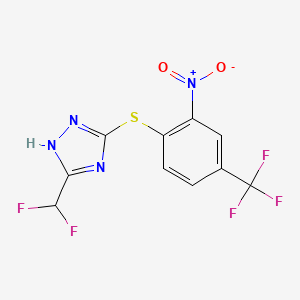


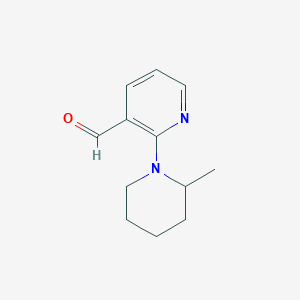

![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
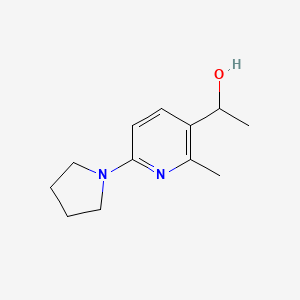
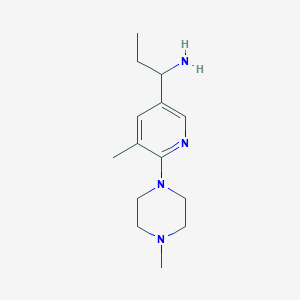
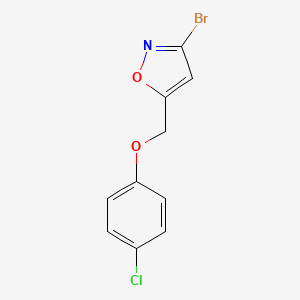
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
